![molecular formula C19H20N4O2S2 B11765846 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11765846.png)
4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a phenyl group, and a piperidine sulfonyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the sulfonyl group.
Substitution: The phenyl and piperidine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce different functional groups onto the phenyl or piperidine rings .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
- Formation of the Triazole Ring : The initial step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form the triazole nucleus.
- Sulfonamide Formation : The introduction of the piperidine sulfonyl group is achieved through sulfonation reactions.
- Final Thiol Group Addition : The thiol functionality is introduced to enhance the compound's biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various bacterial strains and fungal pathogens:
- Mechanism of Action : The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
- Case Studies : For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Candida albicans | 18 | 25 |
Antifungal Activity
The compound also exhibits antifungal properties, making it a candidate for treating fungal infections. Studies have reported promising results against common fungal pathogens:
- Efficacy : In vitro assays have shown that this compound can inhibit the growth of fungi such as Aspergillus niger.
Potential Therapeutic Applications
Given its antimicrobial and antifungal properties, this compound could be explored for several therapeutic applications:
- Antibiotic Development : The compound's efficacy against resistant strains positions it as a potential candidate for new antibiotic formulations.
- Fungal Infection Treatment : Its antifungal properties make it suitable for developing treatments against systemic fungal infections.
Research Insights and Future Directions
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound and its derivatives. This includes:
- Optimization of Biological Activity : Modifications to enhance potency and reduce toxicity.
- Clinical Trials : Future studies will need to assess safety and efficacy in clinical settings.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: These compounds share structural similarities and have been studied for their antagonistic activity against GABA A receptors.
Piperidine derivatives: These compounds are widely used in medicinal chemistry and share the piperidine moiety with the target compound.
Uniqueness
4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, phenyl group, and piperidine sulfonyl moiety.
Biological Activity
The compound 4-Phenyl-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917750-05-1) is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the piperidinylsulfonyl moiety is crucial for enhancing its biological activity. Detailed synthetic pathways often include the formation of the triazole ring through cyclization reactions, followed by thiolation to introduce the thiol group.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focused on related compounds showed that at a concentration of 125 μg/mL, synthesized triazole derivatives demonstrated activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
Table 1 summarizes the antimicrobial activity of selected triazole derivatives:
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
Triazole A | 31.25 | Pseudomonas aeruginosa |
Triazole B | 62.5 | Staphylococcus aureus |
Triazole C | 125 | Escherichia coli |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that derivatives like this compound possess notable cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures were tested against melanoma and breast cancer cell lines, demonstrating selectivity towards tumor cells with IC50 values indicating significant cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural features. Modifications in the substituents on the triazole ring and the piperidine moiety can enhance or diminish their antimicrobial and anticancer properties. For example, variations in the sulfonamide group have been shown to affect both solubility and biological efficacy.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in drug development:
- Antimicrobial Studies : A series of synthesized triazoles were evaluated for their activity against a panel of pathogens, revealing a correlation between structural modifications and increased potency against resistant strains .
- Cytotoxicity Profiling : Compounds were tested in various cancer cell lines using MTT assays to assess viability post-treatment. Notably, certain derivatives displayed enhanced selectivity for cancer cells over normal cells .
Properties
Molecular Formula |
C19H20N4O2S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O2S2/c24-27(25,22-13-5-2-6-14-22)17-11-9-15(10-12-17)18-20-21-19(26)23(18)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,21,26) |
InChI Key |
KYUWZHKXFBCYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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